molecular formula C24H28ClN3O B609765 Org 27569 CAS No. 868273-06-7

Org 27569

Cat. No.: B609765
CAS No.: 868273-06-7
M. Wt: 409.9 g/mol
InChI Key: AHFZDNYNXFMRFQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Org 27569, also known as ab120342, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, ORG-27569, or Org27569, is a potent and selective negative allosteric modulator of the cannabinoid CB1 receptor . The CB1 receptor is a G protein-coupled receptor (GPCR) found predominantly in the central nervous system .

Mode of Action

Studies suggest that this compound binds to a regulatory site on the CB1 receptor, causing a conformational change that increases the binding affinity of CB1 agonists such as CP 55,940, while decreasing the binding affinity of CB1 antagonists or inverse agonists such as rimonabant . While this compound increases the ability of cb1 agonists to bind to the receptor, it decreases their efficacy at stimulating second messenger signaling once bound .

Biochemical Pathways

The CB1 receptor is expressed presynaptically and is activated via retrograde neurotransmission, in which endocannabinoids are released from the postsynaptic neuron, traverse the synapse, and bind to the orthosteric site on CB1, ultimately inhibiting the release of other neurotransmitters . This compound, as an allosteric modulator, likely uses a different mechanism to act on CB1 .

Result of Action

In practice, this compound behaves as an insurmountable antagonist of CB1 receptor function . It has been found to inhibit CB1 receptor antagonist efficacy in vitro . This unique signaling profile of this compound could potentially offer reduced on-target adverse effects .

Preparation Methods

The synthesis of Org 27569 involves several steps, starting with the preparation of the indole core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Org 27569 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the chloro and ethyl positions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amides.

Scientific Research Applications

Org 27569 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Org 27569 is unique in its ability to modulate cannabinoid receptor function allosterically. Similar compounds include:

Compared to these compounds, this compound is distinguished by its specific binding affinity and the unique conformational changes it induces in the cannabinoid type-1 receptor.

Properties

IUPAC Name

5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFZDNYNXFMRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660764
Record name 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868273-06-7
Record name 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868273-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ORG-27569
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868273067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Org-27569
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YW2S3Z2CB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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